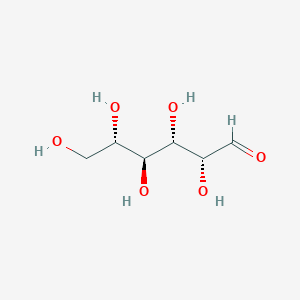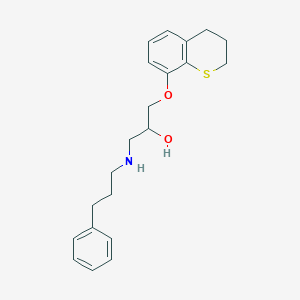
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman, also known as HT-7, is a synthetic compound that belongs to the class of thiochroman derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.
Wirkmechanismus
The exact mechanism of action of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
In Alzheimer's disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of the disease. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
In cardiovascular disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve endothelial function by increasing nitric oxide production and reducing oxidative stress. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cardiovascular function.
Biochemische Und Physiologische Effekte
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit cell growth, induce apoptosis, and reduce invasion and metastasis. In Alzheimer's disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to reduce oxidative stress and inflammation, protect against beta-amyloid-induced neurotoxicity, and improve cognitive function. In cardiovascular disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve cardiac function, reduce myocardial infarct size, reduce blood pressure, and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also stable and can be easily purified by recrystallization. However, one limitation of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman. In cancer research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential anticancer drug. In Alzheimer's disease research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential neuroprotective agent. In cardiovascular research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential cardioprotective agent. Additionally, future studies could investigate the safety and efficacy of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman in humans.
Synthesemethoden
The synthesis of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman involves the reaction of 2-hydroxy-3-(3-phenylpropylamino)propyl mercaptan with 2-bromoethyl-4-methyl-6-oxo-2H-pyran-3-carboxylate in the presence of a base. The reaction yields 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In Alzheimer's disease research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to protect against beta-amyloid-induced neurotoxicity, a hallmark of Alzheimer's disease. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of Alzheimer's disease.
In cardiovascular research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart attack. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to reduce blood pressure and improve endothelial function, which are important factors in the development of cardiovascular disease.
Eigenschaften
CAS-Nummer |
153804-64-9 |
|---|---|
Produktname |
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman |
Molekularformel |
C21H27NO2S |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(3-phenylpropylamino)propan-2-ol |
InChI |
InChI=1S/C21H27NO2S/c23-19(15-22-13-5-9-17-7-2-1-3-8-17)16-24-20-12-4-10-18-11-6-14-25-21(18)20/h1-4,7-8,10,12,19,22-23H,5-6,9,11,13-16H2 |
InChI-Schlüssel |
XJPPEPXJMDIVJU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCC(CNCCCC3=CC=CC=C3)O)SC1 |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)OCC(CNCCCC3=CC=CC=C3)O)SC1 |
Synonyme |
1-((3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy)-3-((3-phenylpropyl)amino )-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



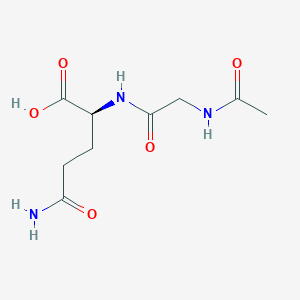

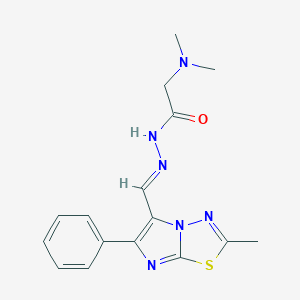
![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
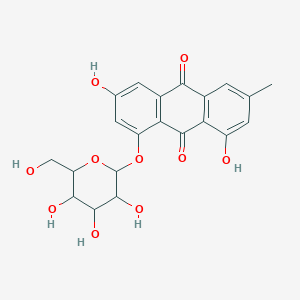
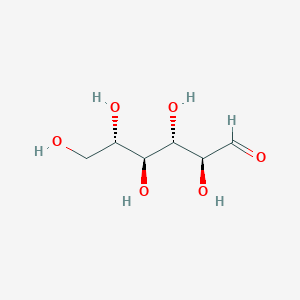
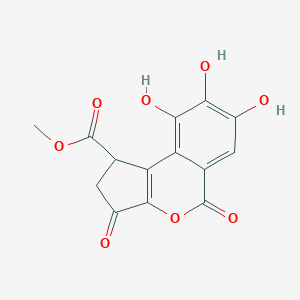
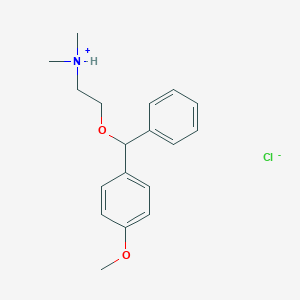
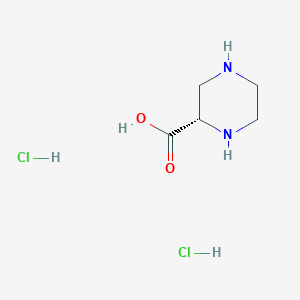
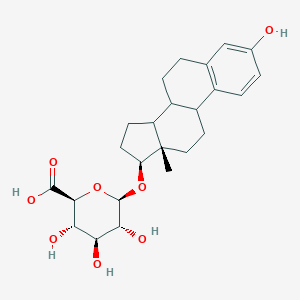
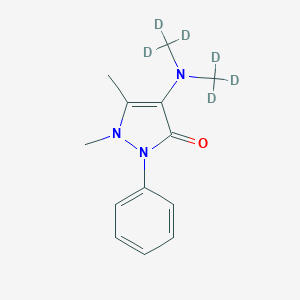
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)
